2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid 2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2309142-85-4
VCID: VC6126963
InChI: InChI=1S/C10H14O3/c1-10(9(12)13)5-6-2-3-7(10)4-8(6)11/h6-7H,2-5H2,1H3,(H,12,13)
SMILES: CC1(CC2CCC1CC2=O)C(=O)O
Molecular Formula: C10H14O3
Molecular Weight: 182.219

2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

CAS No.: 2309142-85-4

Cat. No.: VC6126963

Molecular Formula: C10H14O3

Molecular Weight: 182.219

* For research use only. Not for human or veterinary use.

2-Methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid - 2309142-85-4

Specification

CAS No. 2309142-85-4
Molecular Formula C10H14O3
Molecular Weight 182.219
IUPAC Name 2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Standard InChI InChI=1S/C10H14O3/c1-10(9(12)13)5-6-2-3-7(10)4-8(6)11/h6-7H,2-5H2,1H3,(H,12,13)
Standard InChI Key VLWLNBSKMLTQTN-UHFFFAOYSA-N
SMILES CC1(CC2CCC1CC2=O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, creating a highly rigid and three-dimensional structure. The substitution pattern—a methyl group and a carboxylic acid at position 2, coupled with a ketone at position 5—imparts unique electronic and steric properties. The molecular geometry has been confirmed via X-ray crystallography in related derivatives, which show that the bicyclic system enforces a specific spatial arrangement of functional groups .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H14O3\text{C}_{10}\text{H}_{14}\text{O}_{3}
Molecular Weight182.22 g/mol
CAS Number2309142-85-4
Functional GroupsCarboxylic acid, ketone
Structural ConfirmationX-ray crystallography (derivatives)

Physical properties such as melting point, boiling point, and density remain uncharacterized in the literature, likely due to the compound’s primary use as an intermediate rather than a standalone material .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves multistep strategies leveraging cyclization reactions. One prominent method utilizes a TiCl4_4-mediated cyclization of methyl 2-phthalimido-1-trimethylsilyloxybicyclo[2.2.2]oct-5-ene-2-carboxylate, followed by hydrolysis to yield the carboxylic acid. Another approach employs a Diels-Alder reaction between methyl 1-methyl-6-oxo-2,4-cyclohexadiene-1-carboxylate and dimethyl acetylenedicarboxylate, producing a bicyclic adduct that is subsequently functionalized.

Key Reactions

The compound’s ketone and carboxylic acid groups enable diverse reactivity:

  • Oxidation/Reduction: The ketone can be reduced to a secondary alcohol using agents like triethylsilane, while the carboxylic acid may undergo esterification or amidation .

  • Baeyer-Villiger Oxidation: The ketone participates in Baeyer-Villiger reactions to form lactones, a step critical in synthesizing alkaloids such as Prosopis derivatives.

Table 2: Representative Synthetic Pathways

MethodReagents/ConditionsKey Intermediate
TiCl4_4 CyclizationTiCl4_4, CH2_2Cl2_2Methyl ester precursor
Diels-Alder ReactionHeat, Lewis acid catalysisBicyclic adduct
HydrolysisAqueous HCl, refluxCarboxylic acid product

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a pivotal intermediate in the synthesis of bioactive molecules:

  • Anticapsin: A non-proteinogenic amino acid antibiotic, anticapsin is synthesized via stereoselective modification of the bicyclic core.

  • Prosopis Alkaloids: The ketone group undergoes Baeyer-Villiger oxidation to generate lactone intermediates en route to alkaloids like 2-oxo-seychellene.

  • Fujenoic Acid: The furan ring in derivatives is elaborated into ring A of fujenoic acid, a natural product with anti-inflammatory properties.

Material Science

The rigidity of the bicyclo[2.2.2]octane system makes it a candidate for designing supramolecular architectures and metal-organic frameworks (MOFs), though such applications remain exploratory .

Analytical Characterization

Spectroscopic Data

  • NMR: The methyl ester derivative (CAS: 78478-61-2) displays distinct 1H^1\text{H}-NMR signals for the methyl group (δ\delta 1.2 ppm) and bicyclic protons (δ\delta 2.4–3.1 ppm) .

  • X-ray Crystallography: Derivatives confirm the chair-like conformation of the bicyclic system and stereochemistry of substituents .

Chromatography

Reverse-phase HPLC methods using C18 columns and acetonitrile/water gradients are employed for purity analysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator